2-Tert-butyl-5,6-dimethylpyrimidin-4-ol
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Overview
Description
2-Tert-butyl-5,6-dimethylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in DNA and RNA. This compound is characterized by the presence of tert-butyl and dimethyl groups attached to the pyrimidine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5,6-dimethylpyrimidin-4-ol typically involves the alkylation of pyrimidine derivatives. One common method starts with 2,4-dichloropyrimidine, which undergoes nucleophilic substitution with tert-butyl and dimethyl groups. The reaction conditions often involve the use of silver nitrate and ammonium persulfate as catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5,6-dimethylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into different pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various alkylated or acylated pyrimidine derivatives .
Scientific Research Applications
2-Tert-butyl-5,6-dimethylpyrimidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-tert-butyl-5,6-dimethylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-5,6-dimethylpyrimidin-4-ol: Similar in structure but with a dimethylamino group instead of a tert-butyl group.
2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyl: A related compound with a pyrrolidine ring instead of a pyrimidine ring.
Uniqueness
2-Tert-butyl-5,6-dimethylpyrimidin-4-ol is unique due to the presence of both tert-butyl and dimethyl groups on the pyrimidine ring. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-tert-butyl-4,5-dimethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-6-7(2)11-9(10(3,4)5)12-8(6)13/h1-5H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPHZQWUPNYBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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